molecular formula C19H12ClN5O2S2 B2842052 3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892738-03-3

3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2842052
CAS No.: 892738-03-3
M. Wt: 441.91
InChI Key: SBLPVIPBNOXNRB-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is further substituted with a 4-chlorophenylsulfonyl group and a phenylamine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate thieno and triazole intermediates under controlled conditions. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it acts as a reversible inhibitor of urea transporter B (UT-B) by targeting an intracellular site in a urea-competitive manner. This inhibition affects the transport of urea across cell membranes, which can have various physiological implications .

Comparison with Similar Compounds

Similar Compounds

    3-[(4-ethylphenyl)sulfonyl]-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine: Similar structure with an ethyl group instead of a chlorine atom.

    3-[(4-methylphenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine: Similar structure with a methyl group instead of a chlorine atom

Uniqueness

The presence of the 4-chlorophenylsulfonyl group in 3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

IUPAC Name

10-(4-chlorophenyl)sulfonyl-N-phenyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O2S2/c20-12-6-8-14(9-7-12)29(26,27)19-18-22-17(21-13-4-2-1-3-5-13)16-15(10-11-28-16)25(18)24-23-19/h1-11H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLPVIPBNOXNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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